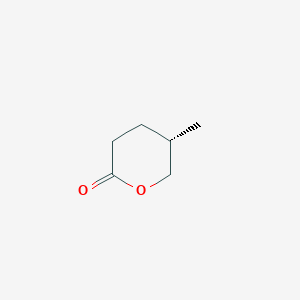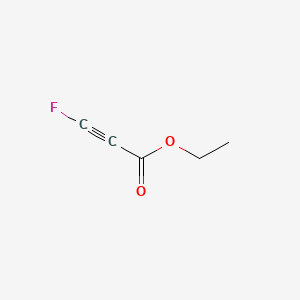
Propiolic acid, fluoro-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-fluoroprop-2-ynoate: is an organic compound with the molecular formula C₅H₅FO₂ It is a fluorinated ester that features a triple bond between the second and third carbon atoms, making it a member of the alkyne family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-fluoroprop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of ethyl 3-fluoroprop-2-ynoate may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of reagents and the optimization of reaction parameters to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-fluoroprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) are used for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-fluoroprop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-fluoroprop-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The triple bond and the fluorine atom create a highly polarized molecule, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a precursor.
Comparación Con Compuestos Similares
Ethyl 3-fluoroprop-2-enoate: Similar structure but with a double bond instead of a triple bond.
Ethyl propiolate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Methyl 3-fluoroprop-2-ynoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propiedades
Número CAS |
102128-71-2 |
|---|---|
Fórmula molecular |
C5H5FO2 |
Peso molecular |
116.09 g/mol |
Nombre IUPAC |
ethyl 3-fluoroprop-2-ynoate |
InChI |
InChI=1S/C5H5FO2/c1-2-8-5(7)3-4-6/h2H2,1H3 |
Clave InChI |
LBAJCLACEDIJJC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



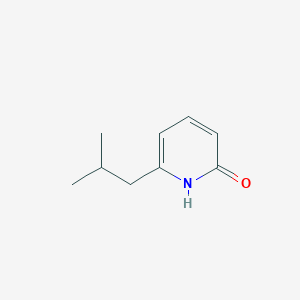
![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)

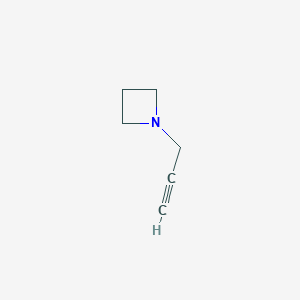
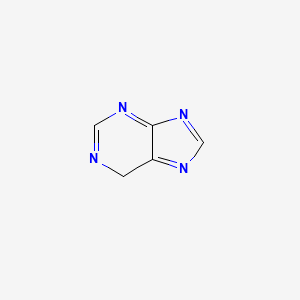
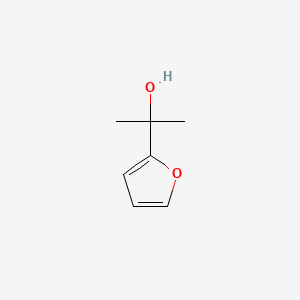
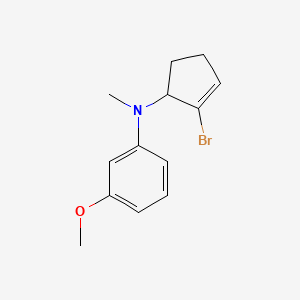
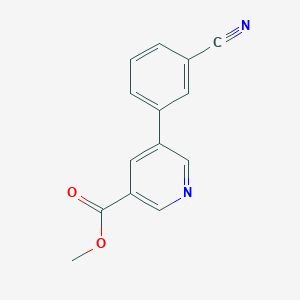


![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)
